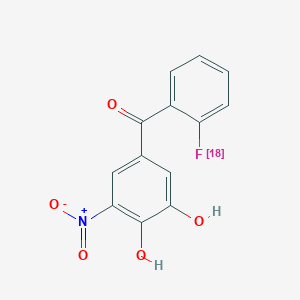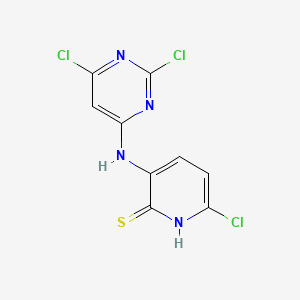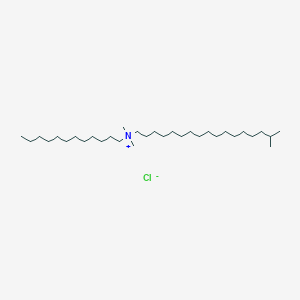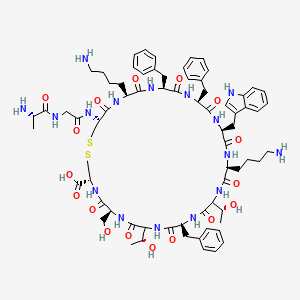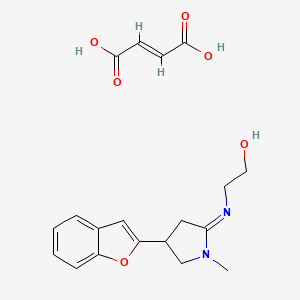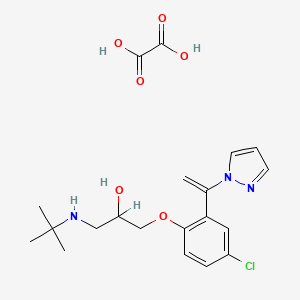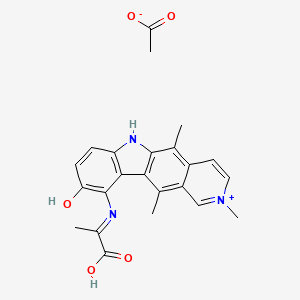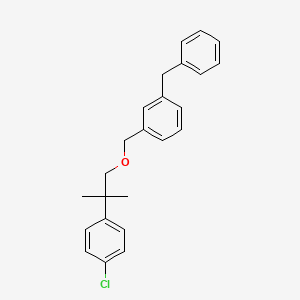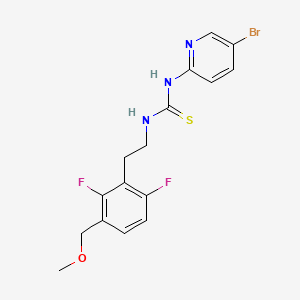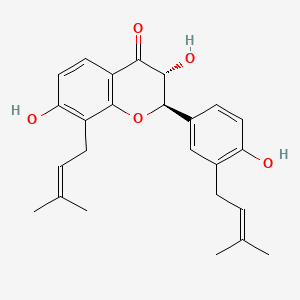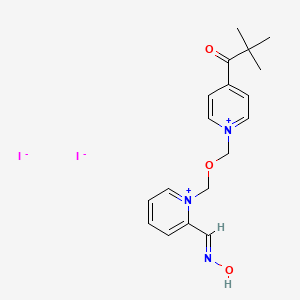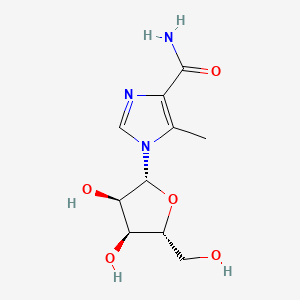
5-Methyl-1-beta-D-ribofuranosylimidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide . This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Ribofuranosylation: The ribofuranose moiety is introduced through a glycosylation reaction. This involves the reaction of the imidazole derivative with a ribofuranose donor, typically in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Industrial Production Methods
Industrial production of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribofuranose moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and biological properties.
科学研究应用
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and nucleic acid derivatives.
Biology: It is used in studies of nucleic acid metabolism and function, particularly in the context of DNA and RNA synthesis.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells.
Industry: It is used in the production of various pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death. The compound targets various molecular pathways involved in nucleic acid metabolism, including DNA polymerases and RNA polymerases.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytarabine: A nucleoside analog used as an anticancer agent.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenosine, it has a methyl group and a carboxamide group, which enhance its stability and biological activity. Compared to cytarabine and vidarabine, it has a different sugar moiety and base structure, leading to unique interactions with nucleic acid synthesis enzymes.
属性
CAS 编号 |
85665-04-9 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O5/c1-4-6(9(11)17)12-3-13(4)10-8(16)7(15)5(2-14)18-10/h3,5,7-8,10,14-16H,2H2,1H3,(H2,11,17)/t5-,7-,8-,10-/m1/s1 |
InChI 键 |
BZIPKSSZCBSOFU-VPCXQMTMSA-N |
手性 SMILES |
CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
规范 SMILES |
CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


